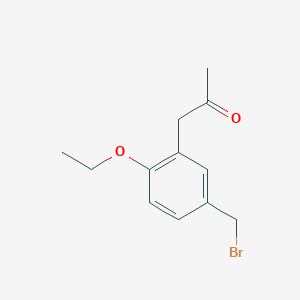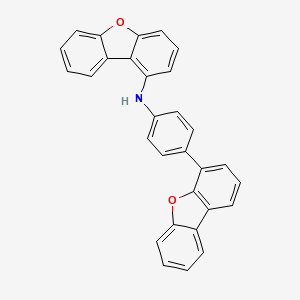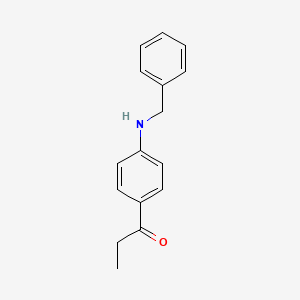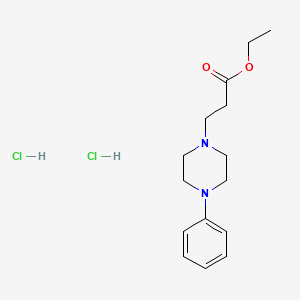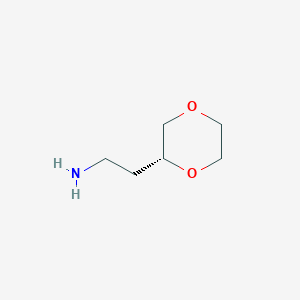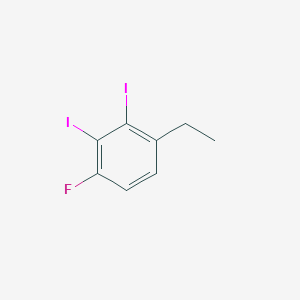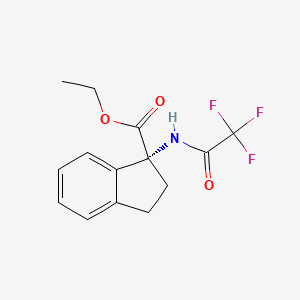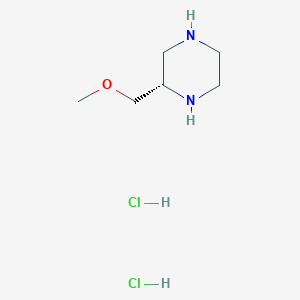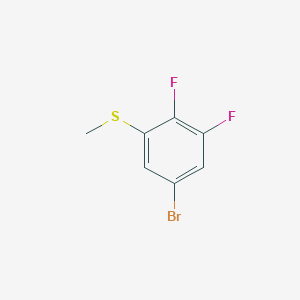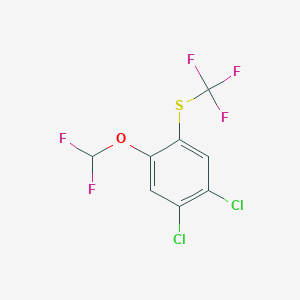
1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C8H3Cl2F5OS and a molecular weight of 313.07 g/mol . This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a trifluoromethylthio group attached to a benzene ring, making it a highly fluorinated aromatic compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene typically involves multiple steps, starting from simpler aromatic compounds. . The reaction conditions often require the use of strong bases and specific solvents to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalytic hydrogenation and Bamberger rearrangement has been reported to enhance the efficiency of the synthesis process . These methods aim to reduce the number of reaction steps, minimize waste, and improve overall yield and purity.
化学反应分析
Types of Reactions
1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted benzene derivatives, while oxidation reactions may yield corresponding quinones or other oxidized products.
科学研究应用
1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
作用机制
The mechanism of action of 1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple halogen atoms and electron-withdrawing groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- 1,2-Dichloro-4-methyl-5-(trifluoromethoxy)benzene
- 1,2-Dichloro-4-(difluoromethoxy)-5-(trifluoromethyl)benzene
Uniqueness
1,2-Dichloro-4-difluoromethoxy-5-(trifluoromethylthio)benzene is unique due to the specific combination of halogen atoms and functional groups attached to the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.
属性
分子式 |
C8H3Cl2F5OS |
|---|---|
分子量 |
313.07 g/mol |
IUPAC 名称 |
1,2-dichloro-4-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-3-1-5(16-7(11)12)6(2-4(3)10)17-8(13,14)15/h1-2,7H |
InChI 键 |
JNVPSFMNXBZLCC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)Cl)SC(F)(F)F)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Chloro-7H-dibenzo[c,g]carbazole](/img/structure/B14035586.png)
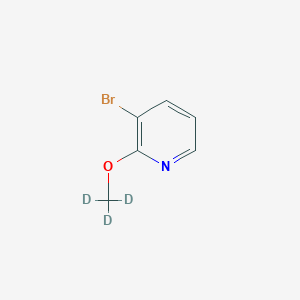
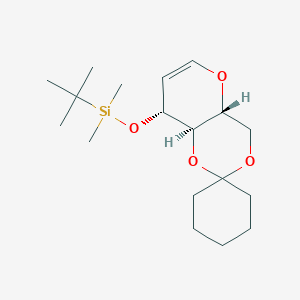
![Ethyl 6-bromo-3-methylthieno[3,2-B]thiophene-2-carboxylate](/img/structure/B14035608.png)
